![molecular formula C17H14N2O B11949695 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol
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Overview
Description
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-2-pyridinylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions. The imine group in the compound can interact with biological molecules, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
- 1-{(E)-[(4-methyl-2-pyridinyl)imino]methyl}-2-naphthol
- 1-{(E)-[(3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Comparison: 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol is unique due to the presence of the 3-methyl-2-pyridinyl group, which can influence its electronic properties and reactivity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and distinct biological activities .
Biological Activity
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This compound is synthesized through the condensation of 2-hydroxy-1-naphthaldehyde and 3-methyl-2-pyridinylamine, typically in an ethanol solvent under reflux conditions. The resulting compound exhibits a carbon-nitrogen double bond characteristic of Schiff bases, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H14N2O |
Molecular Weight | 262.30 g/mol |
IUPAC Name | 1-[(E)-(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI Key | KVJQPVPRIHFWLW-YBFXNURJSA-N |
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions. These metal complexes can act as catalysts in various biochemical reactions and may interact with biological macromolecules such as proteins and nucleic acids. The imine group in the compound can inhibit enzyme activity or affect DNA interactions, which is crucial for its potential therapeutic applications.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
- Antioxidant Activity : The compound demonstrates antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly important in the context of neuroprotection and may have implications for treating neurodegenerative diseases .
- Metal Chelation : The ability of this compound to chelate metal ions enhances its biological effectiveness, particularly in reducing metal-induced toxicity .
Study 1: Antimicrobial Efficacy
In a study published in Chemical Biology, researchers evaluated the antimicrobial efficacy of various Schiff base derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable MIC values suggesting its potential as a lead compound in antibiotic development .
Study 2: Antioxidant Properties
A research article focused on the antioxidant properties of the compound demonstrated significant radical scavenging activity in DPPH and ABTS assays. The study highlighted that the presence of the naphthol moiety contributed to enhanced antioxidant activity, making it a candidate for formulations aimed at oxidative stress-related conditions .
Research Findings
Recent investigations have expanded on the biological potential of this compound:
- Neuroprotective Effects : In vivo studies showed that this compound could significantly reduce infarct areas in models of ischemic stroke, indicating its neuroprotective capabilities .
- Metal Complexes : The formation of metal complexes with this Schiff base has been linked to improved catalytic properties and enhanced biological activities. For example, iron complexes derived from this ligand exhibited increased antibacterial activity compared to the free ligand .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3/b19-11+ |
InChI Key |
KVJQPVPRIHFWLW-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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